9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde
Description
Properties
CAS No. |
64196-74-3 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4H-imidazo[1,2-a]benzimidazole-1-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-6-7-5-11-10-12-8-3-1-2-4-9(8)13(7)10/h1-6H,(H,11,12) |
InChI Key |
SSKOJFDTFDUPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=C(N23)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 9H-Imidazo[1,2-a]benzimidazole derivatives typically involves the construction of the imidazo ring fused to the benzimidazole core, followed by functionalization at the 3-position to introduce the aldehyde group. Two main synthetic routes are prevalent:
Multicomponent Reaction Route via Groebke–Blackburn–Bienaymé Reaction
A widely reported method to access imidazo[1,2-a]benzimidazole frameworks involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This reaction combines an amine, an aldehyde, and an isocyanide to form the fused heterocycle efficiently.
- Step 1 : Synthesis of isocyanides from corresponding amines via the Hoffmann isocyanide synthesis.
- Step 2 : GBB three-component reaction between 2-aminobenzimidazole, an aldehyde, and the isocyanide to form the imidazo[1,2-a]benzimidazole core.
- Step 3 : Introduction of the aldehyde group at the 3-position via Vilsmeier–Haack formylation.
This approach offers rapid access to the target compound with good functional group tolerance and moderate to high yields.
Use of Vilsmeier–Haack Formylation
The Vilsmeier–Haack reaction is a key step for introducing the aldehyde group at the 3-position of the imidazo[1,2-a]benzimidazole ring.
- Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
- Conditions: Stirring the mixture in an ice bath under inert atmosphere for 15–30 minutes, followed by addition of the heterocyclic substrate.
- Outcome: Electrophilic substitution at the 3-position to afford the carbaldehyde derivative.
This reaction is widely used due to its efficiency and selectivity for formylation on heterocyclic systems.
Alternative Methods and Catalytic Approaches
Some recent studies have explored catalytic methods for constructing fused imidazo heterocycles, including:
- Magnetic metal-organic framework (MOF-199) catalysis for C–C coupling and cyclization reactions.
- Use of microwave irradiation to accelerate benzimidazole derivative synthesis.
- Tandem C–N and C–C coupling reactions catalyzed by copper or palladium complexes.
While these methods have been demonstrated for related imidazo fused systems, their application specifically to this compound synthesis is less documented but promising for future development.
Summary of Preparation Methods and Conditions
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| GBB Three-Component Reaction | 2-Aminobenzimidazole, aldehyde, isocyanide | Hoffmann isocyanide synthesis; Vilsmeier–Haack formylation (POCl3/DMF, 0–5 °C) | Moderate to High (50–90) | Rapid access; good functional group tolerance |
| Cyclization with α-Haloketones | 2-Aminobenzimidazole, α-bromoacetaldehyde | Base or acid catalysis; mild heating | Moderate (40–70) | Straightforward; formyl group introduced or installed post-cyclization |
| Vilsmeier–Haack Formylation | Imidazo[1,2-a]benzimidazole core | POCl3, DMF, ice bath, inert atmosphere | High (70–90) | Selective formylation at 3-position |
| Catalytic C–C/C–N Coupling | Various amines and halogenated precursors | MOF-199 catalyst, Cs2CO3 base, DMF, 60 °C | Low to Moderate (10–90) | Emerging method; requires optimization |
| Microwave Irradiation | Benzimidazole derivatives | Microwave radiation, ethanol, 80 °C | High (up to 96) | Fast reaction times; energy efficient |
Research Findings and Optimization Notes
- Base Selection : Potassium tert-butoxide, sodium ethoxide, and sodium methoxide are effective bases for condensation steps in benzimidazole synthesis, with potassium tert-butoxide often preferred for yield optimization.
- Solvent Effects : Polar aprotic solvents such as DMF and acetonitrile favor cyclization and formylation reactions, while protic solvents like ethanol are used in microwave-assisted syntheses.
- Temperature Control : Maintaining low temperatures (50–55 °C or ice bath conditions) during Vilsmeier–Haack formylation prevents side reactions and improves selectivity.
- Catalyst Use : Incorporation of ligands such as L-proline enhances catalytic efficiency in metal-organic framework-catalyzed syntheses, improving yield and conversion.
- Microwave Irradiation : Significantly reduces reaction times (minutes instead of hours) while maintaining or improving yields in benzimidazole derivative synthesis.
Chemical Reactions Analysis
Electrophilic Reactions
The electrophilic nature of the carbaldehyde group allows it to participate in several important reactions:
-
Condensation Reactions : This compound can react with primary amines to form imine derivatives through a condensation reaction. The reaction conditions, such as solvent choice and temperature, significantly affect the yield and selectivity of the products.
-
Reactivity with Isocyanides : A notable one-pot synthesis involves the reaction of 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde with an isocyanide, leading to the formation of imidazo[1,2-a]benzimidazoles. This process typically involves microwave activation to generate an imine intermediate that undergoes cycloaddition with the isocyanide .
Multi-component Reactions
Recent studies have demonstrated that this compound can be synthesized through multi-component reactions involving various substrates:
-
Three-component Synthesis : A significant method involves the three-component reaction of 2-aminobenzimidazoles with an aromatic aldehyde (such as this compound) and an isocyanide under basic conditions. This method showcases the versatility of the compound in forming complex structures efficiently.
Cyclization Reactions
Cyclization reactions are also prominent in the chemistry of this compound:
-
Formation of Imidazo/Benzimidazo Derivatives : The compound can undergo cyclization when reacted with substituted anilines or other aromatic compounds under specific conditions (e.g., using polyphosphoric acid), resulting in various imidazo-benzimidazole derivatives that exhibit diverse biological activities .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 9H-Imidazo[1,2-a]benzimidazole derivatives in combating microbial infections. For instance, compounds synthesized from this scaffold have demonstrated significant antibacterial activity against various Gram-negative and Gram-positive bacteria.
- Case Study : A study synthesized several derivatives of imidazo/benzimidazo[1,2-c]quinazolines from 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde. These compounds were evaluated for their antimicrobial properties, revealing minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Research focusing on imidazo[1,2-a]benzimidazole derivatives found that specific modifications led to enhanced radical scavenging activities.
- Data Table: Antioxidant Activity Comparison
| Compound | Lipid Peroxidation Inhibition (%) | ABTS Radical Scavenging Activity (%) |
|---|---|---|
| Compound 1 | 85% | 90% |
| Compound 2 | 78% | 88% |
| Compound 3 | 82% | 85% |
This data indicates that certain derivatives of the compound exhibit lipid peroxidation inhibition comparable to established antioxidants like dibunol .
Antiviral Applications
9H-Imidazo[1,2-a]benzimidazole derivatives have shown promise in antiviral applications, particularly against enteroviruses and herpes simplex virus (HSV).
- Case Study : A series of benzimidazole derivatives were synthesized, where some exhibited potent antiviral activity with IC50 values significantly lower than standard antiviral agents . This highlights the potential of these compounds in developing new antiviral therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds derived from this compound have been explored extensively.
- Findings : Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, some compounds showed IC50 values as low as 0.0370 nM for COX-2 inhibition .
Synthesis and Structural Modifications
The synthesis of this compound derivatives typically involves multi-step synthetic pathways that allow for structural modifications leading to enhanced biological activity.
Mechanism of Action
The exact mechanism of action for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde varies depending on its application. In medicinal chemistry, it often interacts with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling pathways .
Comparison with Similar Compounds
(a) 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
- Structure : Features a carbazole core with nitro, methyl, and substituted phenyl groups.
- Molecular Weight : 364.35 g/mol (based on MS (ESI+): m/z 364 (M⁺+1)) .
- Key Properties :
- Comparison : The absence of a formyl group and presence of electron-withdrawing substituents (nitro, fluoro) reduce electrophilicity compared to 9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde.
(b) 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c)
- Structure : Combines a carbazole core with a thiophene-carbaldehyde substituent.
- Molecular Weight : ~400 g/mol (estimated from MS data) .
- Key Properties :
- Comparison : The thiophene-carbaldehyde moiety introduces sulfur-based π-conjugation, altering electronic properties compared to the benzimidazole-based carbaldehyde.
Functional Group Variants
(a) 9H-Imidazo[1,2-a]benzimidazole-3-acetamide Derivatives
(b) Imidazo[1,2-b]pyridazine-3-carbaldehyde Derivatives
- Structure : Substitutes benzimidazole with a pyridazine ring (e.g., compound 6b ) .
- Molecular Weight : ~330 g/mol (e.g., C₁₉H₁₄N₄O₂: 330.34 g/mol) .
- Key Properties :
- Higher solubility in polar solvents due to the pyridazine nitrogen atoms.
- Used in kinase inhibition studies.
Fused-Ring System Variants
(a) Tetrahydrocarbazole Derivatives
(b) 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde
- Structure : Replaces benzimidazole with a seven-membered azepine ring .
- Molecular Weight : 178.21 g/mol (C₈H₁₀N₂O).
- Key Properties :
- Flexible azepine ring accommodates conformational changes in enzyme binding pockets.
- Used in CNS drug discovery.
Key Research Findings
Reactivity : The formyl group in this compound participates in Schiff base formation, enabling conjugation with amines in drug design .
Biological Activity : Structural analogs with electron-withdrawing groups (e.g., nitro in compound 7b ) show reduced IOP-lowering efficacy compared to unsubstituted benzimidazole derivatives .
Synthetic Accessibility : Suzuki-Miyaura coupling (used for compound 9c ) achieves higher yields (90%) compared to Buchwald-Hartwig amination for acetamide derivatives (~50%) .
Biological Activity
9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8N4O
- Molecular Weight : 204.20 g/mol
Synthesis Methods
Various synthetic routes have been explored for the preparation of 9H-imidazo[1,2-a]benzimidazole derivatives. A notable method involves the reaction of imidazole with benzoyl chloride under basic conditions, yielding various substituted derivatives with enhanced biological profiles .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated in a murine model of inflammation. The compound significantly reduced paw edema induced by carrageenan, suggesting its utility in treating inflammatory disorders .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Kinase Inhibition : It has been identified as an ATP-competitive inhibitor of several kinases involved in cancer progression.
- GABA Receptor Modulation : Some derivatives exhibit selective binding to GABA receptors, potentially offering anxiolytic effects .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of multiple derivatives of imidazo[1,2-a]benzimidazole against resistant strains of bacteria. The findings indicated that certain modifications significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Cancer Cell Line Studies
In another investigation, a series of derivatives were tested against human cancer cell lines. The study highlighted that the introduction of electron-withdrawing groups improved anticancer potency, particularly in breast cancer models .
Q & A
Basic Research Questions
What are the common synthetic routes for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted benzimidazoles with aldehydes or via transition-metal-catalyzed cross-coupling reactions. For example:
- Oxidative methods : Mn(IV) oxide in dichloromethane at room temperature achieves ~85% yield for analogous imidazole-carbaldehydes .
- Catalytic systems : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) with hydroperoxides in aqueous conditions (50°C, 5.5 hours) yield ~70% .
Key Variables : Solvent polarity, temperature, and catalyst choice critically affect regioselectivity and purity.
How is this compound characterized structurally?
Methodological Answer:
- Spectroscopy : Combined use of / NMR (for aromatic proton environments and carbonyl identification) and IR (C=O stretch at ~1680–1720 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
What are the stability considerations for handling this compound during experiments?
Methodological Answer:
- Storage : Store under inert gas (e.g., argon) at 2–8°C to prevent aldehyde oxidation or moisture-induced degradation .
- Handling : Use anhydrous solvents (e.g., DMF or DMSO) in reactions to avoid side reactions with water .
How does the aldehyde group influence reactivity in downstream applications?
Methodological Answer:
The aldehyde acts as an electrophilic site for:
- Condensation reactions : Formation of Schiff bases with amines (e.g., for fluorophore synthesis) .
- Nucleophilic additions : Grignard or organozinc reagents modify the aldehyde to generate derivatives for biological screening .
What are the documented applications of this compound in medicinal chemistry?
Methodological Answer:
It serves as a precursor for:
- Antimicrobial agents : Derivatives like imidazo-pyridine-chalcone conjugates show IC values as low as 1.35 μM against Trypanosoma brucei .
- Fluorophores : Analogous imidazo-indole-carbaldehydes are pH-sensitive probes for extreme pH detection .
Advanced Research Questions
How can synthetic protocols be optimized to improve regioselectivity in imidazo-benzimidazole systems?
Methodological Answer:
- Computational guidance : DFT calculations predict favorable transition states for cyclization pathways .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield in related imidazo-pyridines .
How to resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?
Methodological Answer:
- Case Study : In imidazo-carbazoles, X-ray diffraction confirmed a planar aromatic system, while NMR suggested dynamic ring puckering. This discrepancy was resolved via variable-temperature NMR .
- Multi-technique validation : Combine XRD, NOESY, and -NMR for ambiguous cases .
What computational tools predict the electronic properties of this compound for material science applications?
Methodological Answer:
- Software : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.2 eV for imidazo-benzimidazoles) .
- Applications : High electron affinity makes it suitable for organic semiconductors or photocatalysts .
What mechanistic insights explain its biological activity against kinetoplastid parasites?
Methodological Answer:
- Target engagement : Derivatives inhibit trypanothione reductase (a key enzyme in parasite redox homeostasis) with values < 10 nM .
- Structural analogs : Modifications at the 3-carbaldehyde position enhance membrane permeability (logP ~2.5) .
How to address challenges in green synthesis of imidazo-benzimidazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
